

A Comprehensive Spectroscopic Guide to 6-Methoxynaphthalen-2-amine

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Compound of Interest

Compound Name: 6-Methoxynaphthalen-2-amine

Cat. No.: B077124

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This technical guide offers an in-depth analysis of the spectroscopic signature of **6-Methoxynaphthalen-2-amine** (CAS No: 13101-88-7), a key intermediate in synthetic organic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document provides a detailed examination of its molecular structure through predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the synergy between these techniques for unambiguous structural elucidation and quality assessment.

Molecular Structure and Chemical Identity

6-Methoxynaphthalen-2-amine, with the molecular formula $C_{11}H_{11}NO$, possesses a bicyclic aromatic naphthalene core.^[1] An electron-donating methoxy group (-OCH₃) is substituted at the C-6 position, and an amino group (-NH₂) is located at the C-2 position. This specific substitution pattern dictates the electronic environment of each atom, giving rise to a unique spectroscopic fingerprint.

Core Compound Information

Property	Value
Chemical Name	6-Methoxynaphthalen-2-amine
Synonyms	6-methoxy-2-naphthylamine, 2-amino-6-methoxynaphthalene
CAS Number	13101-88-7 [1]
Molecular Formula	C ₁₁ H ₁₁ NO [1]
Molecular Weight	173.21 g/mol [1]
Monoisotopic Mass	173.084064 Da [1]

The following diagram, generated using the DOT language, illustrates the molecular structure and numbering of the carbon atoms, which is fundamental for the subsequent NMR analysis.

Caption: Molecular structure of **6-Methoxynaphthalen-2-amine** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. The following data is predicted using advanced computational algorithms, such as those found in ChemDraw or MestReNova software, which are based on extensive databases of experimental results.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is characterized by distinct signals for the aromatic protons, the methoxy group, and the amine protons. The electron-donating effects of the methoxy and amino groups significantly influence the chemical shifts of the naphthalene ring protons.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.65	d	H-4
~7.58	d	H-8
~7.12	d	H-5
~7.05	s	H-1
~6.98	dd	H-3
~6.85	d	H-7
~3.90	s	-OCH ₃
~3.80	br s	-NH ₂

Interpretation:

- Aromatic Region (δ 6.8-7.7 ppm): The protons on the naphthalene ring appear as a series of doublets (d) and doublets of doublets (dd), characteristic of a substituted naphthalene system. The H-1 and H-7 protons are expected to be the most upfield due to the ortho and para directing effects of the electron-donating amino and methoxy groups, respectively.
- Methoxy Protons (δ ~3.90 ppm): The three protons of the methoxy group are chemically equivalent and therefore appear as a sharp singlet.
- Amine Protons (δ ~3.80 ppm): The two protons of the primary amine typically appear as a broad singlet. The chemical shift of these protons is highly dependent on solvent and concentration.

Predicted ^{13}C NMR Spectrum (125 MHz, CDCl_3)

The ^{13}C NMR spectrum provides information on each unique carbon atom in the molecule. The naphthalene system will show ten distinct signals for the ring carbons, in addition to the methoxy carbon.

Table 2: Predicted ^{13}C NMR Data

Chemical Shift (δ) ppm	Assignment
~156.0	C-6
~145.0	C-2
~135.0	C-4a
~129.5	C-8a
~129.0	C-8
~128.5	C-4
~120.0	C-5
~118.0	C-3
~108.0	C-7
~106.0	C-1
~55.5	-OCH ₃

Interpretation:

- Aromatic Carbons (δ 106-156 ppm): The carbon atoms directly attached to the electron-donating oxygen (C-6) and nitrogen (C-2) are significantly deshielded and appear at the lowest field. The quaternary carbons (C-4a and C-8a) can also be distinguished.
- Methoxy Carbon (δ ~55.5 ppm): The carbon of the methoxy group appears in the typical upfield region for sp³ hybridized carbons attached to an oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The predicted IR spectrum of **6-Methoxynaphthalen-2-amine** would exhibit characteristic absorption bands corresponding to the N-H, C-H, C=C, and C-O bonds.

Table 3: Predicted IR Absorption Bands

Frequency (cm ⁻¹)	Vibration Type	Functional Group
~3450-3300	N-H stretch (asymmetric & symmetric)	Primary Amine (-NH ₂)
~3050	C-H stretch (aromatic)	Naphthalene Ring
~2950	C-H stretch (aliphatic)	Methoxy (-OCH ₃)
~1620	N-H bend	Primary Amine (-NH ₂)
~1600, ~1500	C=C stretch	Aromatic Ring
~1250	C-O stretch (asymmetric)	Aryl Ether
~1030	C-O stretch (symmetric)	Aryl Ether

Interpretation:

- The presence of a primary amine is strongly indicated by the two N-H stretching bands in the 3450-3300 cm⁻¹ region and the N-H bending vibration around 1620 cm⁻¹.
- Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy group are observed just below 3000 cm⁻¹.
- The characteristic C=C stretching vibrations of the naphthalene ring are expected around 1600 and 1500 cm⁻¹.
- Strong absorptions corresponding to the asymmetric and symmetric C-O stretching of the aryl ether linkage confirm the presence of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. For **6-Methoxynaphthalen-2-amine**, electron ionization (EI) would likely be used.

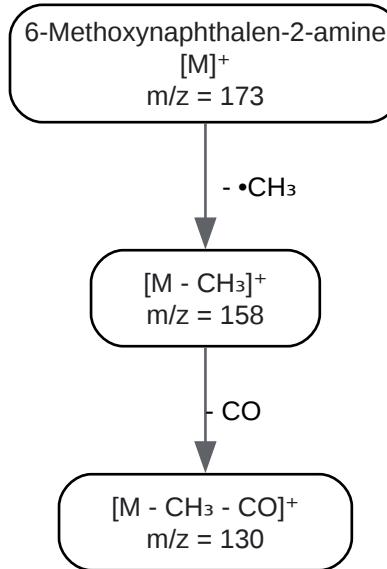
Table 4: Predicted Key Mass Fragments (EI-MS)

m/z	Ion
173	$[M]^+$ (Molecular Ion)
158	$[M - \text{CH}_3]^+$
130	$[M - \text{CH}_3 - \text{CO}]^+$

Interpretation:

- Molecular Ion Peak ($[M]^+$): The molecular ion peak is expected at an m/z of 173, corresponding to the molecular weight of the compound. The presence of a single nitrogen atom results in an odd molecular weight, consistent with the Nitrogen Rule.
- Fragmentation Pathway: A primary fragmentation pathway involves the loss of a methyl radical ($\cdot\text{CH}_3$) from the methoxy group, resulting in a fragment at m/z 158. Subsequent loss of a neutral carbon monoxide (CO) molecule can lead to a fragment at m/z 130.

The following diagram illustrates a plausible fragmentation pathway for **6-Methoxynaphthalen-2-amine** under electron ionization.



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Caption: Predicted fragmentation pathway of **6-Methoxynaphthalen-2-amine** in EI-MS.

Experimental Protocols and Workflows

The acquisition of high-quality spectroscopic data is paramount for accurate structural analysis. The following are generalized, yet robust, protocols for obtaining the types of spectra discussed in this guide.

NMR Data Acquisition Workflow



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Caption: General workflow for NMR data acquisition and processing.

Protocol Details:

- Sample Preparation: Accurately weigh 5-10 mg of **6-Methoxynaphthalen-2-amine** and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. The solution is then transferred to a 5 mm NMR tube.
- Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field is shimmed to ensure homogeneity.
- Data Acquisition: Standard pulse sequences are used to acquire the Free Induction Decay (FID) for both ¹H and ¹³C nuclei.
- Data Processing: The raw FID data is processed using software such as MestReNova. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

- Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Background Scan: A background spectrum is collected to account for atmospheric and instrumental interferences.
- Sample Application: A small amount of the solid **6-Methoxynaphthalen-2-amine** is placed directly onto the ATR crystal.
- Data Collection: The anvil is lowered to ensure good contact between the sample and the crystal, and the IR spectrum is recorded.
- Cleaning: The sample is removed, and the crystal is cleaned thoroughly.

Mass Spectrometry Protocol (Electron Ionization - EI)

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Integrated Spectroscopic Analysis

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For **6-Methoxynaphthalen-2-amine**:

- MS confirms the molecular weight (173 g/mol) and elemental formula ($C_{11}H_{11}NO$).

- IR identifies the key functional groups: a primary amine ($-\text{NH}_2$), an aromatic ring, and an aryl ether ($-\text{OCH}_3$).
- ^{13}C NMR shows the presence of 11 unique carbon environments, consistent with the proposed structure.
- ^1H NMR provides the final, detailed piece of the puzzle, revealing the number and connectivity of the protons, confirming the substitution pattern on the naphthalene ring.

Together, these techniques provide a self-validating system for the unambiguous structural confirmation of **6-Methoxynaphthalen-2-amine**.

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